2-(4-ethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-2-25-18-9-5-15(6-10-18)13-19(24)23-12-11-22-20(23)26-14-16-3-7-17(21)8-4-16/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHFEPOCPJHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H24FN2O2S
- Molecular Weight : 426.51 g/mol
The compound features an imidazole ring, which is known for its diverse biological activities, including antitumor and neuroprotective effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| A549 | 18.53 | Comparable to 5-FU |
| HeLa | 4.07 | Stronger than MTX |
| SGC-7901 | 2.96 | Five-fold stronger than MTX |
The results indicate that this compound exhibits significant antiproliferative activity against tumor cells while maintaining a higher selectivity index compared to traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
The mechanism through which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Research indicates that treatment with the compound leads to:
- Increased expression of pro-apoptotic proteins (Bax)
- Decreased expression of anti-apoptotic proteins (Bcl-2)
- Activation of caspase pathways, particularly caspase-3, which is crucial for the execution phase of apoptosis .
Neuroprotective Effects
In addition to its antitumor properties, there is emerging evidence suggesting that the compound may also exhibit neuroprotective effects. Compounds with similar structures have been shown to act as positive allosteric modulators at GABA-A receptors, which are critical for neurotransmission and neuronal survival .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Antitumor Efficacy in Animal Models : In vivo studies demonstrated that similar imidazole derivatives significantly reduced tumor growth in xenograft models.
- Neuroprotection in Ischemic Models : Research indicated that related compounds provided neuroprotection in models of ischemic stroke by enhancing GABAergic transmission .
Comparison with Similar Compounds
Key Observations:
The 4-fluorobenzylthio moiety introduces electron-withdrawing effects, which may stabilize the thioether bond against oxidation compared to methylthio .
Molecular Weight and Solubility :
- The target compound (358.43 Da) is intermediate in size between the chlorophenyl analog (268.76 Da) and the sulfonyl-containing derivative (478.54 Da) . Higher molecular weight in sulfonyl analogs correlates with reduced aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
